4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
This compound belongs to a class of heterocyclic derivatives featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The Z-configuration of the imine group and the 3-methoxyphenyl substituent contribute to its stereochemical and electronic uniqueness.
Properties
Molecular Formula |
C16H18N2O6S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O6S2/c1-24-11-4-2-3-10(7-11)18-12-8-26(22,23)9-13(12)25-16(18)17-14(19)5-6-15(20)21/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,20,21) |
InChI Key |
XHKPOVXZQQQNEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxobutanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
4-{[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name | Core Structure | Substituents/Modifications | Biological Activity | Key References |
|---|---|---|---|---|
| Target Compound: 4-{[(2Z)-3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-... | Tetrahydrothieno[3,4-d]thiazole | 3-Methoxyphenyl; 5,5-dioxide; 4-oxobutanoic acid | Not reported (hypothesized: anti-inflammatory/anticancer) | - |
| (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic acid (6k) | Thiazol-4(5H)-one | Benzylidene; 4-hydroxyphenyl; propanoic acid | Anticancer (IC₅₀: 12 µM) | |
| (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-hydroxybutanoic acid (6l) | Thiazol-4(5H)-one | 3-Fluorobenzylidene; 3-hydroxybutanoic acid | Anticancer, antimicrobial | |
| 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (3a) | Thiazol-4(5H)-one | Benzylidene; phenyl; propanoic acid | Enzyme inhibition (COX-2) | |
| 5-(Z)-(4-Methoxyphenyl)methylene-2-(4-methoxyphenyl)methylenehydrazono-4-thiazolidinone (5) | Thiazolidinone | Dual 4-methoxyphenyl groups; hydrazone | Antifungal, cytotoxic |
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxide) distinguishes it from simpler thiazol-4(5H)-one or thiazolidinone analogs. The sulfone group increases polarity and may enhance binding to charged biological targets . In contrast, analogs like 6k and 6l feature a planar thiazol-4(5H)-one ring, which facilitates π-π stacking interactions with DNA or enzymes .
Substituent Effects: The 3-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-hydroxyphenyl or fluorobenzylidene groups in analogs . Methoxy groups are known to improve metabolic stability but may reduce aqueous solubility.
Biological Activity: Analogs with benzylidene substituents (e.g., 6k, 3a) show anticancer activity via topoisomerase inhibition or apoptosis induction . The target compound’s sulfone group may modulate similar pathways but with altered potency. Compounds like 5 (thiazolidinone derivatives) exhibit antifungal activity, suggesting the target compound’s thienothiazole core could expand its scope to infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
